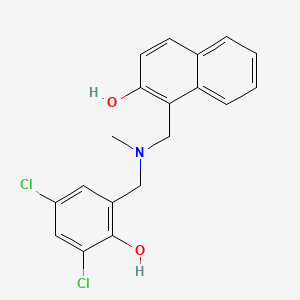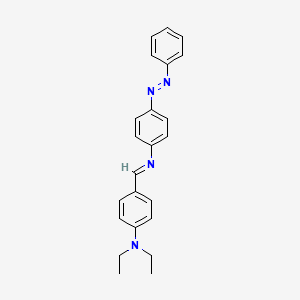
Benzene, 1-(4-diethylaminobenzylidenamino)-4-phenylazo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)benzylidene]-4-(phenyldiazenyl)aniline is an organic compound with the molecular formula C17H20N2. This compound is known for its vibrant color and is often used in dye and pigment industries. It is a member of the azobenzene family, which is characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)benzylidene]-4-(phenyldiazenyl)aniline typically involves a condensation reaction between 4-(diethylamino)benzaldehyde and 4-(phenyldiazenyl)aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of N-[4-(diethylamino)benzylidene]-4-(phenyldiazenyl)aniline follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(diethylamino)benzylidene]-4-(phenyldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
N-[4-(diethylamino)benzylidene]-4-(phenyldiazenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mecanismo De Acción
The mechanism of action of N-[4-(diethylamino)benzylidene]-4-(phenyldiazenyl)aniline involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is exploited in various applications, such as molecular switches and sensors. The molecular targets and pathways involved include interactions with light-sensitive receptors and enzymes that can catalyze the isomerization process.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(dimethylamino)benzaldehyde
- N,N-dimethyl-4-(phenyldiazenyl)aniline
- Benzenamine, N-phenyl-4-(phenylazo)-
Uniqueness
N-[4-(diethylamino)benzylidene]-4-(phenyldiazenyl)aniline is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo reversible photoisomerization makes it particularly valuable in applications requiring light-responsive behavior.
Propiedades
Número CAS |
80039-95-8 |
|---|---|
Fórmula molecular |
C23H24N4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[(4-phenyldiazenylphenyl)iminomethyl]aniline |
InChI |
InChI=1S/C23H24N4/c1-3-27(4-2)23-16-10-19(11-17-23)18-24-20-12-14-22(15-13-20)26-25-21-8-6-5-7-9-21/h5-18H,3-4H2,1-2H3 |
Clave InChI |
MPITWBCAAVINIU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


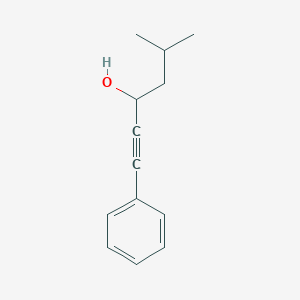

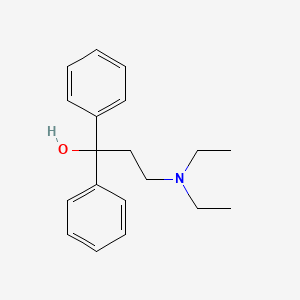
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)
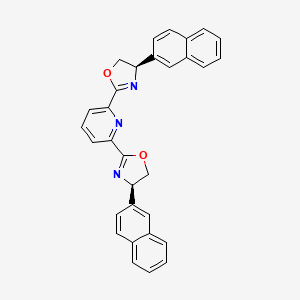

![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)

